molecular formula C12H16N2O2S B11571001 1,1-dioxo-N-pentyl-1,2-benzothiazol-3-amine

1,1-dioxo-N-pentyl-1,2-benzothiazol-3-amine

Cat. No.: B11571001
M. Wt: 252.33 g/mol
InChI Key: OOAQVATWIGRRBY-UHFFFAOYSA-N
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Description

1,1-dioxo-N-pentyl-1,2-benzothiazol-3-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a pentyl group attached to the nitrogen atom and a dioxo group at the 1,1 position. Benzothiazoles are known for their diverse range of applications in various fields, including medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-N-pentyl-1,2-benzothiazol-3-amine typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction can be catalyzed by various agents, such as Lewis acids or bases, to facilitate the formation of the benzothiazole ring. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize efficient catalytic systems and optimized reaction conditions to ensure consistent quality and high throughput. The use of microwave-assisted synthesis and ionic liquids as solvents has also been explored to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,1-dioxo-N-pentyl-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted benzothiazole derivatives. These products can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

1,1-dioxo-N-pentyl-1,2-benzothiazol-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-dioxo-N-pentyl-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The dioxo group plays a crucial role in its reactivity, allowing it to form covalent bonds with target proteins and modulate their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-dioxo-N-pentyl-1,2-benzothiazol-3-amine is unique due to the presence of the pentyl group, which can influence its solubility, reactivity, and biological activity. This structural variation allows it to interact differently with molecular targets compared to other benzothiazole derivatives, making it a valuable compound for specific applications .

Properties

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

1,1-dioxo-N-pentyl-1,2-benzothiazol-3-imine

InChI

InChI=1S/C12H16N2O2S/c1-2-3-6-9-13-12-10-7-4-5-8-11(10)17(15,16)14-12/h4-5,7-8H,2-3,6,9H2,1H3,(H,13,14)

InChI Key

OOAQVATWIGRRBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCN=C1C2=CC=CC=C2S(=O)(=O)N1

Origin of Product

United States

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